molecular formula C19H20ClNO3 B268434 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Numéro de catalogue B268434
Poids moléculaire: 345.8 g/mol
Clé InChI: AYUUEDYHCMOMAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and other disorders that involve aberrant B-cell signaling.

Mécanisme D'action

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide exerts its pharmacological effects by binding to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling. BTK inhibition leads to the suppression of B-cell receptor signaling, which is essential for B-cell survival and proliferation. This results in the induction of apoptosis in B-cell malignancies and the suppression of autoantibody production in autoimmune diseases.
Biochemical and physiological effects:
2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to selectively inhibit BTK in a dose-dependent manner, with minimal off-target effects on other kinases. In preclinical studies, 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has demonstrated potent anti-proliferative and pro-apoptotic effects in B-cell malignancies, as well as anti-inflammatory effects in autoimmune diseases. 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to enhance the efficacy of other anti-cancer drugs such as venetoclax and lenalidomide.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for BTK, its well-characterized mechanism of action, and its ability to modulate B-cell receptor signaling in a dose-dependent manner. However, 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has some limitations, such as its relatively short half-life and its potential for off-target effects at higher doses.

Orientations Futures

There are several potential future directions for the use of 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in the treatment of various diseases. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway, as well as other signaling pathways that contribute to disease pathogenesis. Another area of interest is the identification of biomarkers that can predict response to 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide therapy, and the development of personalized treatment strategies based on these biomarkers. Finally, there is ongoing research into the use of 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other immunotherapeutic agents such as checkpoint inhibitors and CAR-T cells, to enhance the anti-tumor immune response and improve clinical outcomes.

Méthodes De Synthèse

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can be synthesized using a multi-step process that involves the coupling of 2-(4-chlorophenyl)acetic acid with 2-(tetrahydro-2-furanylmethoxy)aniline, followed by a series of chemical transformations including amidation, cyclization, and deprotection. The final product is obtained in high yield and purity, and can be further optimized for specific applications.

Applications De Recherche Scientifique

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in vitro and in vivo for its potential use in the treatment of various diseases. In preclinical studies, 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus, where B-cell activation and autoantibody production play a critical role in disease pathogenesis.

Propriétés

Nom du produit

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Formule moléculaire

C19H20ClNO3

Poids moléculaire

345.8 g/mol

Nom IUPAC

2-(4-chlorophenyl)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C19H20ClNO3/c20-15-9-7-14(8-10-15)12-19(22)21-17-5-1-2-6-18(17)24-13-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22)

Clé InChI

AYUUEDYHCMOMAV-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

SMILES canonique

C1CC(OC1)COC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.